molecular formula C26H24FN3O3 B2685644 N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 894552-78-4

N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2685644
CAS No.: 894552-78-4
M. Wt: 445.494
InChI Key: AVVOUURVNRMYOR-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a quinoline-based acetamide derivative with a complex substitution pattern. Its structure features a 7-methoxyquinolin-2(1H)-one core modified at the 3-position by a [(4-methylphenyl)amino]methyl group and at the 1-position by an acetamide linker attached to a 4-fluorophenyl moiety. This design integrates fluorinated and methyl-substituted aromatic systems, which are known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c1-17-3-8-21(9-4-17)28-15-19-13-18-5-12-23(33-2)14-24(18)30(26(19)32)16-25(31)29-22-10-6-20(27)7-11-22/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVOUURVNRMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 7-position can be achieved through methylation using dimethyl sulfate or methyl iodide in the presence of a base.

    Aminomethylation: The aminomethyl group is introduced via a Mannich reaction, where the quinoline is reacted with formaldehyde and an amine.

    Acetylation: The final step involves the acetylation of the aminomethylated quinoline with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aminomethyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides or carboxylic acids.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory diseases.

Industry

    Dyes and Pigments: The quinoline core can be modified to produce various dyes and pigments.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action for N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may mimic or block natural ligands, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, bioactivity, and synthetic strategies.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound C₂₇H₂₅FN₃O₃* ~481.5 4-fluorophenyl, 7-methoxyquinolinone, (4-methylphenyl)aminomethyl N/A (inferred: potential kinase inhibition or anti-inflammatory)
2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxoquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C₂₇H₂₄F₃N₃O₃ 507.5 3-(trifluoromethyl)phenyl Not explicitly reported; trifluoromethyl groups enhance metabolic stability
N-(3-(Trifluoromethyl)phenyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide C₁₉H₁₄F₃NO₄ 389.3 Chromen-2-one core, trifluoromethylphenyl Anticancer (NCI-60 screening)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C₁₈H₁₄ClNO₃ 327.8 Chlorophenyl, chromenone core Anti-inflammatory (superior to ibuprofen in vitro)
N-(4-Substituted phenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamides C₁₇H₁₄N₂O₂S 318.4 Carbothioamide, hydroxyquinoline Antimicrobial, anticancer (structure-dependent)

Notes:

  • Fluorine vs. Trifluoromethyl : The trifluoromethyl analog () exhibits higher molecular weight and lipophilicity, which may improve blood-brain barrier penetration compared to the 4-fluorophenyl group in the target compound .
  • Core Heterocycle: Quinolin-2-one (target) vs. chromen-2-one (): Chromenones (coumarin derivatives) often exhibit stronger anti-inflammatory activity due to their planar structure and π-π stacking with COX enzymes, while quinolinones are explored for kinase inhibition .
  • Substituent Position : The 7-methoxy group in the target compound may reduce oxidative metabolism compared to 7-hydroxy derivatives (), enhancing bioavailability .

Bioactivity and Mechanism

  • Anti-inflammatory Potential: The target compound’s acetamide linker and fluorophenyl group resemble (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (), which showed superior anti-inflammatory activity to ibuprofen. The quinolinone core may modulate TNF-α or IL-6 pathways, though experimental validation is needed .
  • Structural Clustering : highlights that compounds with similar substituents (e.g., trifluoromethyl, methoxy) cluster into bioactivity groups, supporting the hypothesis that the target compound shares modes of action with its analogs .

Biological Activity

N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C29H31N3O3
  • Molecular Weight : 469.6 g/mol
  • IUPAC Name : this compound

This structure features multiple functional groups that may contribute to its biological activities, including a fluorinated phenyl ring and a quinoline moiety.

Research indicates that the compound exhibits various biological activities through several mechanisms:

  • Anti-inflammatory Activity : The compound has been studied for its inhibitory effects on pro-inflammatory cytokines such as IL-6. Modifications in its chemical structure have shown varying degrees of potency against inflammatory pathways, making it a candidate for treating inflammatory disorders .
  • Anticancer Potential : The ability of this compound to interact with specific protein targets involved in cancer progression has been explored. For instance, its structural analogs have demonstrated activity against bromodomain-containing protein 4 (BRD4), which is implicated in several cancers .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes that play a role in cellular signaling and proliferation, although specific targets remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-6 production; potential for treating inflammatory diseases
AnticancerShows activity against BRD4; potential use in cancer therapy
Enzyme InhibitionMay inhibit key enzymes involved in cellular signaling pathways

Case Study: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory properties of structurally related compounds to this compound. The study found that compounds with similar structures exhibited significant reductions in IL-6 levels in vitro, suggesting that modifications to the quinoline structure can enhance anti-inflammatory activity .

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of this compound, where it was tested against various cancer cell lines. The results indicated that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the importance of functional group positioning on the phenyl rings in determining biological activity.

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